molecular formula C13H17ClO B1275641 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one CAS No. 59477-82-6

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one

Cat. No. B1275641
CAS RN: 59477-82-6
M. Wt: 224.72 g/mol
InChI Key: RXZLQSCORMCHDF-UHFFFAOYSA-N
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Description

The compound "1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one" is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating (tert-butyl) and electron-withdrawing (chloro and carbonyl) groups.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was prepared from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Similarly, compounds with tert-butylphenyl structures can be synthesized using various starting materials and catalysts, as demonstrated by the copolymerization of propylene and a polar monomer containing a tert-butylphenyl group using a zirconium-based catalyst system .

Molecular Structure Analysis

The molecular structure of compounds with tert-butylphenyl groups has been studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was solved in the monoclinic space group, providing detailed geometric parameters . These studies are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of tert-butylphenyl compounds can be influenced by the presence of substituents. For example, the presence of a chloro group can facilitate electrophilic substitution reactions, while the ketone functionality can undergo nucleophilic addition or condensation reactions. The synthesis of Chlorbis(2,4,6-tri-tert-butylphenyl)gallane and its subsequent rearrangement upon heating demonstrates the dynamic behavior of such compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenyl compounds are often characterized by their stability and potential for forming hydrogen bonds. The copolymers containing tert-butylphenyl units exhibited high thermooxidative stability , while the crystal structures of related compounds revealed the presence of inter- and intramolecular hydrogen bonding . Additionally, vibrational spectroscopy and molecular docking studies can provide insights into the electronic structure and potential biological activity of these compounds .

Scientific Research Applications

Synthesis and Characterization in Antimicrobial Agents

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one has been utilized in the synthesis and characterization of substituted phenyl azetidines, which show potential as antimicrobial agents. This process involves a series of chemical reactions leading to the formation of compounds with antimicrobial properties, as described in the study by Doraswamy and Ramana (2013) (Doraswamy & Ramana, 2013).

Enantioselective Synthesis in Fungicides

The compound has been used in the enantioselective synthesis of S-enantiomers of systemic fungicides. A study by Majerić et al. (1995) details the process of reducing 2-Methyl-(4'-tert-butyl)cinnamaldehyde to S-3-(4'-tert-butyl)-phenyl-2-propanol, which is then used to synthesize S-enantiomers of fenpropidine and fenpropimorph, both of which are important systemic fungicides (Majerić et al., 1995).

Chemiluminescence Studies

This compound has been studied in the context of chemiluminescence. Matsumoto et al. (2001) explored the base-induced chemiluminescent decomposition of stereoisomeric derivatives, providing insights into the chemiluminescence properties and efficiencies of these compounds (Matsumoto et al., 2001).

Surface Chemistry and Catalysis

In the field of surface chemistry and catalysis, Zhao et al. (2010) investigated the thermal chemistry of related compounds on Ni(100) single-crystal surfaces. Their study provides a deeper understanding of the chemical reactions occurring at the surface level, particularly the formation of oxametallacycle intermediates (Zhao et al., 2010).

Application in Polymer Science

The compound has been utilized in the preparation and characterization of poly(silyl ester)s, as demonstrated in a study by Han et al. (2006). This research highlights its role in the development of polymers with specific molecular weights and thermal properties (Han et al., 2006).

Safety and Hazards

The safety data sheet (SDS) provides information on the potential hazards of a compound. For example, the SDS for 4-tert-Butylphenol, a related compound, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZLQSCORMCHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396847
Record name 1-(4-tert-Butylphenyl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-2-chloropropan-1-one

CAS RN

59477-82-6
Record name 1-(4-tert-Butylphenyl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 3 was followed for the reaction of 63.5g (0.5 mole) of 2-chloropropionyl chloride with 67g (0.5 mole) of tert-butylbenzene. Obtained after high vacuum concentration was 100g of clear, yellow liquid product: ir (film) 3.4 (s), 5.9 (s), 6.3 (s), 8.0 (s), 10.5 (s), 11.8 (s) microns; nmr (CDCl3) 7.67 (4H, d of d), 5.21 (1H, q), 1.67 (3H, d), 1.28 (9H, s) ppm. A VPC analysis indicated one pure product.
Quantity
63.5 g
Type
reactant
Reaction Step One
[Compound]
Name
67g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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